1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile: Regioisomeric Purity vs. 1H-Pyrazolo[3,4-b]pyridine Analogs
A critical differentiator for 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is its precise regioisomeric identity. In contrast to the closely related 1H-Pyrazolo[3,4-b]pyridine scaffold, the [4,3-b] fusion pattern confers a distinct three-dimensional shape and electronic distribution, which are crucial for specific target engagement. This compound is synthesized and supplied with a defined purity of ≥98% (by HPLC), ensuring it is free from the [3,4-b] regioisomer, which would otherwise act as a confounding impurity in SAR studies . While [3,4-b] isomers are commercially available, they represent a different chemical entity with altered binding modes, as demonstrated by their distinct coordination chemistry with metal ions like zinc(II) [1]. This regioisomeric purity is not guaranteed by all suppliers of analogous building blocks, making explicit sourcing critical.
| Evidence Dimension | Regioisomeric Purity and Identity |
|---|---|
| Target Compound Data | ≥98% pure 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridine or mixed regioisomer batches |
| Quantified Difference | Defined [4,3-b] regioisomer vs. undefined or [3,4-b] regioisomer |
| Conditions | Commercial sourcing specifications; coordination chemistry studies |
Why This Matters
For medicinal chemists, a regioisomerically pure scaffold eliminates a key source of variability in structure-activity relationship (SAR) campaigns, directly impacting the reliability of lead optimization.
- [1] Al-Jorani, K., et al. Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines. Dalton Transactions. 2021, 50, 17086-17096. View Source
